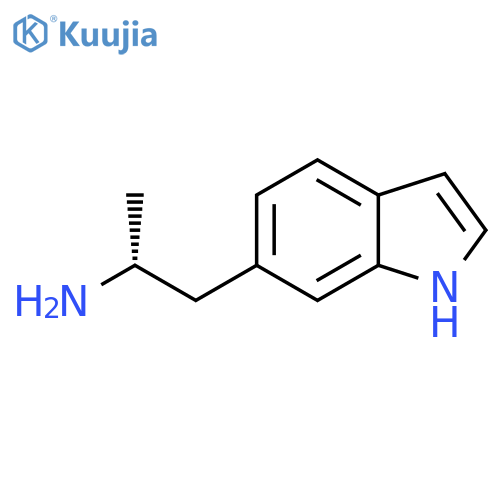

Cas no 1336260-41-3 ((2R)-1-(1H-indol-6-yl)propan-2-amine)

(2R)-1-(1H-indol-6-yl)propan-2-amine 化学的及び物理的性質

名前と識別子

-

- (2R)-1-(1H-indol-6-yl)propan-2-amine

- EN300-1807557

- 1336260-41-3

- Q27236442

- 1H-INDOLE-6-ETHANAMINE, .ALPHA.-METHYL-, (.ALPHA.R)-

- 092NQ98TUS

- 1H-Indole-6-ethanamine, alpha-methyl-, (alphaR)-

- UNII-092NQ98TUS

- 6-(2-Aminopropyl)indole, (R)-

- (R)-6-(2-aminopropyl)indole

-

- インチ: 1S/C11H14N2/c1-8(12)6-9-2-3-10-4-5-13-11(10)7-9/h2-5,7-8,13H,6,12H2,1H3/t8-/m1/s1

- InChIKey: QCFIFKAOUKPFPU-MRVPVSSYSA-N

- ほほえんだ: N1C=CC2=CC=C(C=C12)C[C@@H](C)N

計算された属性

- せいみつぶんしりょう: 174.115698455g/mol

- どういたいしつりょう: 174.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

(2R)-1-(1H-indol-6-yl)propan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1807557-5.0g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 5g |

$5304.0 | 2023-06-02 | ||

| Enamine | EN300-1807557-10.0g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 10g |

$7866.0 | 2023-06-02 | ||

| Enamine | EN300-1807557-0.25g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 0.25g |

$1683.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-0.5g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 0.5g |

$1757.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-1g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 1g |

$1829.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-2.5g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 2.5g |

$3585.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-0.05g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 0.05g |

$1537.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-0.1g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 0.1g |

$1610.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-10g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 10g |

$7866.0 | 2023-09-19 | ||

| Enamine | EN300-1807557-5g |

(2R)-1-(1H-indol-6-yl)propan-2-amine |

1336260-41-3 | 5g |

$5304.0 | 2023-09-19 |

(2R)-1-(1H-indol-6-yl)propan-2-amine 関連文献

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389

-

Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319

(2R)-1-(1H-indol-6-yl)propan-2-amineに関する追加情報

Comprehensive Overview of (2R)-1-(1H-indol-6-yl)propan-2-amine (CAS No. 1336260-41-3): Properties, Applications, and Research Insights

The compound (2R)-1-(1H-indol-6-yl)propan-2-amine, identified by its CAS No. 1336260-41-3, is a chiral amine derivative with a molecular structure that incorporates an indole moiety. This unique combination of functional groups makes it a subject of significant interest in pharmaceutical and biochemical research. The indole scaffold is widely recognized for its prevalence in bioactive molecules, including neurotransmitters and alkaloids, which underscores the potential of this compound in drug discovery and development.

In recent years, the scientific community has shown increasing interest in chiral amines like (2R)-1-(1H-indol-6-yl)propan-2-amine due to their role as building blocks in asymmetric synthesis. Researchers are particularly focused on their application in the design of central nervous system (CNS) therapeutics, given the structural similarity to endogenous compounds such as tryptamine derivatives. The CAS No. 1336260-41-3 has been referenced in studies exploring novel serotonergic ligands, which are critical for understanding mood regulation and cognitive function.

One of the most frequently asked questions about (2R)-1-(1H-indol-6-yl)propan-2-amine revolves around its synthetic pathways and enantiomeric purity. Advanced techniques like chiral chromatography and asymmetric catalysis are often employed to ensure high optical purity, which is essential for pharmacological applications. The compound’s logP value and solubility profile are also key parameters investigated by medicinal chemists, as these properties influence its bioavailability and metabolic stability.

The rise of computational chemistry and AI-driven drug design has further amplified the relevance of CAS No. 1336260-41-3. Molecular docking studies frequently utilize this compound to explore interactions with G-protein-coupled receptors (GPCRs), a hot topic in contemporary research. Additionally, its potential as a precursor for neuroprotective agents aligns with growing public interest in neurodegenerative diseases like Alzheimer’s and Parkinson’s, making it a recurring keyword in academic and industry searches.

From an industrial perspective, (2R)-1-(1H-indol-6-yl)propan-2-amine is valued for its versatility in custom synthesis and contract manufacturing. Suppliers often highlight its use in high-throughput screening (HTS) libraries, where diverse chemical scaffolds are needed to identify lead compounds. The compound’s stability under ambient conditions and compatibility with common organic solvents further enhance its practicality in laboratory settings.

Environmental and regulatory considerations are also part of the discourse surrounding CAS No. 1336260-41-3. While the compound is not classified as hazardous, researchers emphasize green chemistry principles in its synthesis to minimize waste and energy consumption. This aligns with broader trends in sustainable pharmaceutical production, a topic gaining traction among policymakers and environmental advocates.

In summary, (2R)-1-(1H-indol-6-yl)propan-2-amine (CAS No. 1336260-41-3) represents a fascinating intersection of chemistry, biology, and technology. Its applications span from drug discovery to material science, driven by its unique structural features and adaptability. As research continues to uncover new possibilities, this compound is poised to remain a focal point in both academic and industrial arenas.

1336260-41-3 ((2R)-1-(1H-indol-6-yl)propan-2-amine) 関連製品

- 896342-15-7(N-(4-fluorophenyl)methyl-2-({9-methyl-4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1803588-67-1(3-amino-2-(3-chlorophenyl)propan-1-ol hydrochloride)

- 2035021-78-2((2E)-3-(thiophen-2-yl)-N-(thiophen-2-yl)(thiophen-3-yl)methylprop-2-enamide)

- 2171790-77-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 2624108-40-1((3R)-piperidin-3-ylmethanesulfonyl fluoride hydrochloride)

- 1018052-77-1(ethyl 2-{3,5-dimethyl-1H-pyrazolo3,4-bpyridin-1-yl}acetate)

- 2224371-73-5(N-(1-Cyano-2,2-dimethylpropyl)-2-(2-methyl-1H-indol-3-yl)acetamide)

- 102822-05-9(1,2,3,4-Tetrafluoro-5,8-dihydroxyanthracene-9,10-dione)

- 1361809-32-6(5-(Difluoromethyl)-2,3,4-trihydroxypyridine)

- 1547059-48-2(5-methyl-2-(propan-2-yl)imidazo1,2-apyridine-3-carbaldehyde)